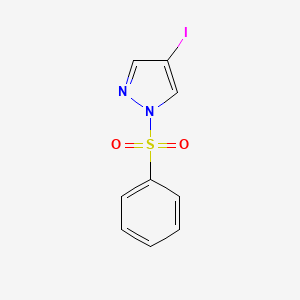4-Iodo-1-phenylsulfonyl-1H-pyrazole
CAS No.:
Cat. No.: VC16199072
Molecular Formula: C9H7IN2O2S
Molecular Weight: 334.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7IN2O2S |
|---|---|
| Molecular Weight | 334.14 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-iodopyrazole |
| Standard InChI | InChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |
| Standard InChI Key | NIKKTZOSTWOPHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I |
Introduction
Structural and Chemical Identity
4-Iodo-1-phenylsulfonyl-1H-pyrazole (C₉H₇IN₂O₂S) features a five-membered aromatic ring with two adjacent nitrogen atoms. The iodine substituent at the 4-position introduces significant steric and electronic effects, while the phenylsulfonyl group at the 1-position enhances stability and modulates solubility. Key identifiers include:
The iodine atom facilitates further functionalization via cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .
Synthetic Methodologies
Electrophilic Cyclization in Ionic Liquids
Recent advances highlight temperature-controlled electrophilic cyclization as a green strategy for synthesizing pyrazole derivatives. For instance, Wang et al. demonstrated that α,β-alkynic hydrazones undergo cyclization in ionic liquids like [HDBU][OAc] at 95°C, yielding 1-tosylpyrazoles in up to 95% efficiency . Adapting this method, substituting tosyl hydrazines with phenylsulfonyl hydrazines could theoretically produce 4-iodo-1-phenylsulfonyl-1H-pyrazole. Key advantages include:
-
Solvent versatility: Reactions proceed efficiently in both ionic liquids and ethanol.
-
Functional-group tolerance: Electron-withdrawing and donating substituents are compatible .
-
Metal-free conditions: Eliminates the need for transition-metal catalysts .
A hypothetical reaction pathway is illustrated below:
Iodocyclization of N-Propargyl Hydrazines
Togo et al. reported a transition-metal-free approach for synthesizing 4-iodopyrazoles using molecular iodine and base . By reacting N-propargyl-N'-phenylsulfonylhydrazines with I₂ in dichloromethane, 4-iodo-1-phenylsulfonyl-1H-pyrazole could be obtained via 5-endo-dig cyclization. This method offers:
-
High regioselectivity: Iodine selectively occupies the 4-position due to electronic effects .
-
Scalability: Reactions are complete within 12 hours at room temperature .
Physicochemical Properties
While direct data for 4-iodo-1-phenylsulfonyl-1H-pyrazole are scarce, analogs such as 4-iodo-1-phenyl-1H-pyrazole (CAS 23889-85-2) provide insights :
The phenylsulfonyl group enhances thermal stability compared to non-sulfonylated analogs, as evidenced by thermogravimetric analyses of related compounds .
Applications in Pharmaceutical and Material Sciences
Medicinal Chemistry
Pyrazole derivatives exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The iodine atom in 4-iodo-1-phenylsulfonyl-1H-pyrazole enables further derivatization via Suzuki or Sonogashira couplings, facilitating the development of targeted therapies. For example:
-
Anticancer agents: Iodinated pyrazoles inhibit kinase enzymes by coordinating with ATP-binding sites .
-
Antibacterial scaffolds: Sulfonyl groups enhance membrane permeability and target affinity .
Materials Science
The electron-deficient nature of the pyrazole ring makes this compound suitable for:
-
Organic semiconductors: As a building block for charge-transport materials.
-
Ligands in catalysis: Coordinating with transition metals to form complexes for cross-coupling reactions .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves and lab coat |
| Eye damage (H319) | Use safety goggles |
| Respiratory sensitization (H335) | Work in a fume hood |
Future Directions
Emerging trends in pyrazole chemistry emphasize sustainability and functional diversity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume